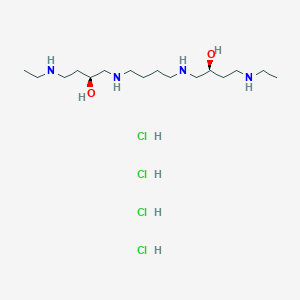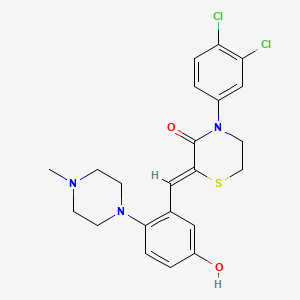
Hexyl 2-methyl-cis-3-pentenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 2-methyl-cis-3-pentenoate is an organic compound classified as a fatty acid ester. It is known for its unique chemical structure, which includes a hexyl group attached to a 2-methyl-cis-3-pentenoate moiety. This compound is often used in various industrial and scientific applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexyl 2-methyl-cis-3-pentenoate can be synthesized through esterification reactions. One common method involves the reaction of hexanol with 2-methyl-cis-3-pentenoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to obtaining a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl 2-methyl-cis-3-pentenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: The major product is 2-methyl-cis-3-pentenoic acid.
Reduction: The major product is hexyl 2-methyl-cis-3-pentenol.
Substitution: The products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Hexyl 2-methyl-cis-3-pentenoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of hexyl 2-methyl-cis-3-pentenoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its ester functional group.
Comparaison Avec Des Composés Similaires
Hexyl 2-methyl-cis-3-pentenoate can be compared with other similar compounds such as:
Hexyl 2-methyl-4-pentenoate: This compound has a similar structure but differs in the position of the double bond.
Hexyl 2-methyl-3-butenoate: This compound has a shorter carbon chain, affecting its chemical properties and applications.
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
| 58625-94-8 | |
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
hexyl (Z)-2-methylpent-3-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h5,9,11H,4,6-8,10H2,1-3H3/b9-5- |
Clé InChI |
BSKRYZBCMPUFRS-UITAMQMPSA-N |
SMILES isomérique |
CCCCCCOC(=O)C(C)/C=C\C |
SMILES canonique |
CCCCCCOC(=O)C(C)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






